REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[N:8]=[CH:7][C:6]([SH-:9]C(=S)OCC)=[CH:5][CH:4]=1>C(O)C.[OH-].[Na+]>[F:16][C:2]([F:1])([F:15])[C:3]1[N:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1 |f:2.3|
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Name
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|
Quantity
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2.67 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=N1)[SH-]C(OCC)=S)(F)F
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
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the resulting mixture was stirred for 2 hours at 50° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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WASH
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Details
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washed with methylene chloride
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Type
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EXTRACTION
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Details
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was extracted with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)S)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |